3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline
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Description
3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline is a useful research compound. Its molecular formula is C28H17NO3 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.12084340 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has led to the development of novel methodologies for synthesizing derivatives related to 3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline. These compounds are synthesized through various chemical reactions, demonstrating the synthetic versatility and potential for further chemical modifications. For instance, efficient synthesis techniques involving Friedländer condensation reactions under specific conditions like ultrasound irradiation have been developed to create a series of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives (Gao et al., 2011). These methodologies are crucial for the further exploration of these compounds in various scientific domains.
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular properties of derivatives of this compound. Research indicates that these compounds show promise as antibacterial and antitubercular agents. For example, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives have been synthesized and shown to exhibit significant activity against S. aureus and E. faecalis, with minimal inhibitory concentrations highlighting their potential in antimicrobial applications (Bodke et al., 2017).
Antiproliferative and Potential In Silico Inhibitory Activity
Research into the antiproliferative potential of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives against cancer cells has revealed that certain compounds exhibit significant inhibition against various cancer cell lines. Moreover, molecular docking studies suggest that some of these derivatives could potentially inhibit Glucose-6-phosphate dehydrogenase (G6PDH), indicating a novel pathway for cancer treatment and the importance of these structures in drug discovery (Santoshkumar et al., 2016).
Fluorescent Probes
Some derivatives of this compound have been explored for their fluorescent properties, making them valuable as potential fluorescent probes for various applications. The synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines and their evaluation as blue-green fluorescent probes have been reported, with compounds showing promising photophysical properties (Bodke et al., 2013).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO3/c1-3-7-20-17(5-1)9-11-22-28(20)21(26-14-19-6-2-4-8-24(19)32-26)15-23(29-22)18-10-12-25-27(13-18)31-16-30-25/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZJRCHMKSOGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C6=CC7=CC=CC=C7O6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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